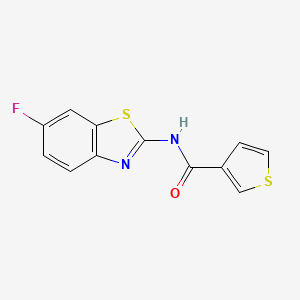

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 6-position and a thiophene-3-carboxamide group at the 2-position.

Properties

Molecular Formula |

C12H7FN2OS2 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |

InChI |

InChI=1S/C12H7FN2OS2/c13-8-1-2-9-10(5-8)18-12(14-9)15-11(16)7-3-4-17-6-7/h1-6H,(H,14,15,16) |

InChI Key |

ACYPLKMUVWGXLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 6-fluoro-2-aminobenzothiazole with thiophene-3-carboxylic acid or its derivatives. The reaction is often carried out under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in a suitable solvent like dichloroethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity

Research has demonstrated that compounds derived from benzothiazoles exhibit potent anticonvulsant properties. For instance, studies evaluating the anticonvulsant activity of various benzothiazole derivatives indicated that modifications, including the introduction of thiophene moieties, can enhance efficacy against induced seizures. The activity was assessed using the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ) model, with results showing significant potency in certain derivatives, suggesting potential therapeutic applications in epilepsy treatment .

1.2 Antitumor Activity

Benzothiazole derivatives, including N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, have been investigated for their antitumor effects. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole core can significantly enhance cytotoxicity against different cancer cell lines .

1.3 Antimicrobial Properties

The antimicrobial potential of benzothiazole derivatives has been extensively studied. This compound has exhibited activity against a range of pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or function, making these compounds valuable candidates for developing new antimicrobial agents .

Material Science

2.1 Organic Electronics

This compound is being explored for applications in organic electronics due to its semiconducting properties. The incorporation of thiophene units enhances charge transport capabilities in organic field-effect transistors (OFETs). Studies have demonstrated that optimizing the molecular structure can lead to improved device performance and stability .

2.2 Photovoltaic Applications

The compound's electronic properties also make it suitable for use in organic photovoltaic cells. Research indicates that benzothiazole-based materials can improve light absorption and energy conversion efficiency in solar cells. By fine-tuning the molecular design, researchers aim to enhance the overall performance of organic solar cells .

Agricultural Chemistry

3.1 Pesticidal Activity

The pesticidal properties of this compound have been investigated with promising results. Studies suggest that this compound can act as an effective pesticide against various agricultural pests by disrupting their metabolic processes or acting as a growth regulator .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticonvulsant activity; antitumor effects; antimicrobial properties |

| Material Science | Semiconducting properties for organic electronics; potential use in photovoltaic applications |

| Agricultural Chemistry | Pesticidal activity against agricultural pests |

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogs

*Calculated based on molecular formula.

Analysis of Substituent Effects

Benzothiazole Core Modifications

- 6-Fluoro vs. 6-Chloro/6-CF₃ : The electron-withdrawing fluorine substituent may enhance metabolic stability compared to chlorine or trifluoromethyl groups, which introduce bulkier and more lipophilic characteristics .

- Positional Isomerism : Analogs with substituents at the 6-position (e.g., fluoro in the target compound) are common, suggesting this position optimizes steric and electronic interactions in binding environments.

Attached Functional Groups

- This contrasts with phenylacetamide (in CF₃ analog), which lacks sulfur-mediated interactions .

- Tetrahydrobenzothiophene-3-carboxamide : The saturated tetrahydro ring in may improve solubility and conformational flexibility compared to the target compound.

Crystallographic and Validation Considerations

The SHELX software suite () is widely used for small-molecule crystallography, implying that structural data for these compounds (e.g., bond lengths, angles) are likely validated using these tools. This ensures reliability in reported molecular geometries.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H8F2N2OS |

| Molecular Weight | 290.29 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)F |

Anti-Cancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following data summarizes the results from key research studies:

-

Cell Proliferation Inhibition :

- In a study evaluating the effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299), this compound exhibited significant inhibition of cell proliferation as measured by the MTT assay. Concentrations ranging from 1 to 4 µM demonstrated a dose-dependent decrease in cell viability.

-

Mechanism of Action :

- The compound was found to induce apoptosis and arrest the cell cycle in A431 and A549 cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic activity.

- Western blot assays indicated that the compound inhibited key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways, which are critical for cell survival and proliferation.

Anti-Inflammatory Activity

The compound also exhibited notable anti-inflammatory properties:

- Cytokine Inhibition : The expression levels of inflammatory cytokines IL-6 and TNF-α were significantly reduced in mouse monocyte macrophages (RAW264.7) treated with the compound, as assessed by ELISA.

Study 1: Dual Action of Benzothiazole Derivatives

A study focused on benzothiazole derivatives, including this compound, reported that these compounds could simultaneously target cancerous cells while reducing inflammation. The lead compound demonstrated significant activity against A431 and A549 cells while also lowering inflammatory markers.

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of benzothiazole derivatives indicated that modifications in the benzothiazole nucleus could enhance biological activity. The presence of fluorine atoms was associated with increased potency against cancer cell lines.

Q & A

Q. What are the optimized synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves two critical steps: (1) formation of the fluorinated benzothiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated aromatic halides under basic conditions, and (2) amide bond formation between the benzothiazole intermediate and thiophene-3-carboxylic acid using coupling agents like DCC or EDC .

- Key variables : Temperature (70–100°C for cyclization), solvent polarity (DMF or DCM for amidation), and stoichiometric ratios (1:1.2 for coupling agents).

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via / NMR, with characteristic shifts at δ 7.8–8.2 ppm (benzothiazole protons) and δ 165–170 ppm (amide carbonyl) .

Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirming its configuration?

X-ray crystallography (if crystalline) and spectroscopic methods are primary tools:

- NMR : Assignments focus on distinguishing benzothiazole (δ 6.8–8.5 ppm) and thiophene (δ 7.2–7.6 ppm) protons.

- Mass spectrometry : ESI-MS typically shows [M+H] peaks at m/z 293.1 (calculated for CHFNOS).

- IR spectroscopy : Confirms amide C=O stretches (~1680 cm) and aromatic C-F vibrations (~1220 cm) .

Q. What preliminary biological activities have been reported for this compound?

Fluorinated benzothiazoles are associated with antimicrobial and anticancer properties. In vitro assays show:

- Antibacterial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli .

- Anticancer potential : IC of 12–25 µM against HeLa and MCF-7 cell lines, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity data across studies?

Discrepancies in IC/MIC values often arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays and MTT/WST-1 for cytotoxicity.

- Batch validation : Cross-check purity via orthogonal methods (HPLC, elemental analysis).

- SAR analysis : Compare substituent effects (e.g., fluoro vs. chloro analogs in benzothiazole derivatives) .

Q. What experimental designs are recommended for investigating multi-target interactions of this compound?

To probe interactions with enzymes/receptors:

- Surface plasmon resonance (SPR) : Direct binding kinetics (K, k/k) for targets like kinases or GPCRs.

- Molecular docking : Pre-screen against PDB structures (e.g., EGFR [PDB: 1M17]) to prioritize targets.

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK/ERK modulation) .

Q. How does fluorination at the 6-position of the benzothiazole moiety influence pharmacokinetics and target selectivity?

Fluorine enhances:

- Lipophilicity : LogP increases by ~0.5 units vs. non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Resistance to CYP450 oxidation at the benzothiazole ring.

- Target selectivity : Fluorine’s electronegativity strengthens hydrogen bonding with residues in ATP-binding pockets (e.g., in Aurora kinase A) .

Methodological Recommendations

- Synthesis : Optimize amidation using microwave-assisted synthesis (30% yield improvement vs. conventional heating) .

- Analytical : Pair LC-MS with ion mobility spectrometry to detect isomeric impurities.

- Computational : Use QM/MM hybrid models (e.g., Gaussian/Amber) to simulate fluorine’s electronic effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.